molecular formula C24H33N3O3S B2938960 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1448063-62-4

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2938960
CAS RN: 1448063-62-4
M. Wt: 443.61
InChI Key: GDOKUGMLKCPMLK-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Activity : Research on similar structures, such as derivatives of thiazole and indazole, shows significant interest in anticancer applications. For example, the synthesis and evaluation of thiazole derivatives have demonstrated potential anticancer activities by targeting specific cancer cell lines, indicating the broader interest in exploring similar compounds for therapeutic applications (Evren et al., 2019).

Structure and Properties

  • Heterocyclic Chemistry : The study of silylation of acetamide derivatives leading to heterocyclic compounds such as benzoxazasiloles and benzodioxazasilepines exemplifies the chemical versatility and the importance of such compounds in developing novel chemical entities with potential pharmaceutical applications (Lazareva et al., 2017).

Antagonistic and Agonistic Properties

  • Receptor Antagonism : The development of compounds as receptor antagonists, particularly in studies involving peptidoleukotrienes, highlights the therapeutic potential of indazole derivatives in treating conditions like asthma. This research area emphasizes the exploration of similar compounds for receptor-specific drug discovery (Matassa et al., 1990).

Antimicrobial and Cytotoxic Activity

  • Antimicrobial Agents : The synthesis of new thiazolidin-4-one derivatives demonstrates the ongoing research into compounds with potential antimicrobial properties. Such studies are crucial for addressing the growing concern of antimicrobial resistance and finding new therapeutic agents (Baviskar et al., 2013).

Novel Synthesis Methods

  • Microwave-Assisted Synthesis : The use of microwave-assisted synthesis techniques for producing indazoles and tetrahydroindazoles highlights advancements in synthetic methodologies, offering faster and more efficient routes for compound generation. This approach is particularly relevant for the rapid synthesis of complex molecules for further biological evaluation (Silva et al., 2006).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-17(2)31(29,30)20-13-11-18(12-14-20)15-24(28)25-16-22-21-9-5-6-10-23(21)27(26-22)19-7-3-4-8-19/h11-14,17,19H,3-10,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOKUGMLKCPMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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